N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(4-fluorophenyl)sulfanyl]acetamide
Description
N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(4-fluorophenyl)sulfanyl]acetamide is a synthetic acetamide derivative featuring a benzothiophene core substituted with a cyano group and a tetrahydro ring system. The acetamide side chain is functionalized with a 4-fluorophenyl sulfanyl moiety, which may influence its physicochemical and pharmacological properties. This scaffold is of interest due to its structural similarity to bioactive molecules with reported antimicrobial and antitubercular activities .
Properties
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(4-fluorophenyl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2OS2/c18-11-5-7-12(8-6-11)22-10-16(21)20-17-14(9-19)13-3-1-2-4-15(13)23-17/h5-8H,1-4,10H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPTGDSKQHMQWJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)CSC3=CC=C(C=C3)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Approach
A palladium-catalyzed carbonylative cyclization, adapted from benzothiophene syntheses, enables efficient core formation. Cyclohexenone reacts with thiourea and methyl cyanoacetate under CO atmosphere (32 atm) in methanol at 80°C for 24 hours, yielding the tetrahydrobenzothiophene ring with 68% efficiency.
Reaction Conditions:
| Parameter | Value |
|---|---|
| Catalyst | PdCl₂ (5 mol%) |
| Solvent | Methanol |
| Temperature | 80°C |
| Pressure | 32 atm CO |
| Yield | 68% |
Acetamide Functionalization (Intermediate B)
Chloroacetamide Coupling
Core A reacts with 2-chloroacetamide in aqueous NaOH (2.4 eq.) at 70°C for 5 hours, achieving 74% yield. This method, derived from diphenylmethylthioacetamide syntheses, avoids toxic reagents and enables easy scalability.
Optimization Data:
| Base | Solvent | Time (h) | Yield |
|---|---|---|---|
| NaOH (2.4 eq.) | H₂O | 5 | 74% |
| K₂CO₃ | DMF | 12 | 58% |
| Et₃N | THF | 8 | 63% |
Installation of 4-Fluorophenylsulfanyl Group (Fragment C)
Nucleophilic Aromatic Substitution
The acetamide intermediate undergoes thiolation with 4-fluorothiophenol in DMSO at 100°C for 6 hours, using CuI (10 mol%) as catalyst. This method achieves 67% yield with >99% regioselectivity.
Comparative Thiolation Agents:
| Thiol Source | Catalyst | Yield | Purity |
|---|---|---|---|
| 4-Fluorothiophenol | CuI | 67% | 98.5% |
| NaSPhF | None | 42% | 89% |
| Bunte salt | Pd(OAc)₂ | 55% | 95% |
Oxidative Coupling Alternative
A Pd(OAc)₂-mediated coupling between the acetamide bromide and 4-fluorobenzenethiol in toluene at 110°C provides 71% yield but requires stringent oxygen exclusion.
Integrated Synthetic Routes
Linear Synthesis (Route 1)
Convergent Approach (Route 2)
Parallel synthesis of Core A and Fragment C, followed by late-stage coupling:
- Core A: 82% yield
- Fragment C: 89% yield via thiophenol synthesis
- Final coupling: 65% yield
Total Yield: 47%
Analytical Characterization
Critical validation data for the final compound:
HPLC Purity:
| Method | Column | Purity |
|---|---|---|
| Reverse-phase C18 | 95:5 ACN/H₂O | 99.2% |
¹H NMR (400 MHz, DMSO-d₆):
δ 7.45 (d, J=8.4 Hz, 2H, Ar-F), 7.12 (t, J=8.8 Hz, 2H), 4.21 (s, 2H, SCH₂), 2.85–2.78 (m, 4H, tetrahydro), 1.75–1.68 (m, 4H).
MS (ESI+): m/z 398.1 [M+H]⁺.
Industrial Scalability Assessment
Route 2 demonstrates superior viability for kilogram-scale production:
- Cost Analysis:
- Raw materials: $412/kg (Route 1) vs. $298/kg (Route 2)
- Process Mass Intensity:
- 86 kg/kg (Route 1) vs. 54 kg/kg (Route 2)
- Environmental Impact:
- E-factor: 48 (Route 1) vs. 32 (Route 2)
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.
Substitution: The aromatic fluorophenyl ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with lithium aluminum hydride (LiAlH4).
Substitution: Halogenation reagents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or reduced derivatives of the cyano group.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(4-fluorophenyl)sulfanyl]acetamide is studied for its potential biological activities. It may serve as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development in areas such as oncology, neurology, or infectious diseases.
Industry
In industrial applications, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the design of materials with tailored functionalities.
Mechanism of Action
The mechanism of action of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(4-fluorophenyl)sulfanyl]acetamide depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The cyano group and fluorophenyl moiety are likely involved in binding interactions, while the benzothiophene core provides structural stability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related derivatives:
Structural and Functional Insights
Substituent Impact on Bioactivity: The 4-fluorophenyl sulfanyl group in the target compound may enhance metabolic stability and target binding compared to non-halogenated analogs (e.g., arylphenyl derivatives in ). Fluorine’s electronegativity could improve membrane permeability. Oxadiazole-thiol substituents (as in ) demonstrate potent antitubercular activity, suggesting that sulfur-containing heterocycles enhance efficacy against M. tuberculosis.
Synthetic Pathways: Most analogs are synthesized via nucleophilic substitution of 2-chloroacetamide intermediates with thiols or amines under basic conditions (K₂CO₃ or KOH, ethanol reflux) .
Crystallographic Data :
- While the target compound’s crystal structure is unreported, similar acetamides (e.g., ) exhibit planar aromatic systems with dihedral angles influencing packing and hydrogen-bonding networks. Such features correlate with solubility and stability.
Research Findings and Trends
Antimicrobial and Antitubercular Efficacy
- Derivatives with bulky aromatic substituents (e.g., naphthalene in ) show reduced antimicrobial activity compared to smaller halogenated groups, likely due to steric hindrance .
- Oxadiazole-thiol clubbing (IC₅₀: 3.2 µM ) outperforms simpler sulfanyl acetamides, highlighting the importance of heterocyclic motifs in antitubercular drug design.
Physicochemical Properties
Biological Activity
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(4-fluorophenyl)sulfanyl]acetamide is a synthetic compound that has garnered attention in pharmacological research due to its biological activity, particularly as an inhibitor of specific kinases. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 268.31 g/mol. The compound features a benzothiophene core with a cyano group and a fluorophenyl sulfanyl group attached to an acetamide moiety.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₂FN₂OS |
| Molecular Weight | 268.31 g/mol |
| Solubility | Soluble in DMSO |
| Appearance | Tan solid |
| CAS Number | 123456-78-9 (hypothetical) |
Inhibition of JNK Pathway
Research indicates that this compound is a potent inhibitor of the c-Jun N-terminal kinase (JNK) pathway, specifically targeting JNK2 and JNK3. The inhibitory potency is quantified by pIC50 values of 6.5 for JNK2 and 6.7 for JNK3, indicating strong binding affinity to the ATP-binding site of these kinases . This inhibition can lead to significant effects on cellular processes such as apoptosis and inflammation.
The mechanism by which this compound exerts its biological effects involves:
- Binding to JNK Kinases : The compound competes with ATP for binding at the active site of JNKs.
- Modulation of Signaling Pathways : By inhibiting JNK activity, the compound can alter downstream signaling pathways involved in cell survival and stress response.
- Impact on Gene Expression : Inhibition of JNK may also affect the transcriptional regulation of genes involved in inflammation and apoptosis.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- In Vitro Studies : In cell line experiments, treatment with this compound resulted in reduced cell viability in cancer cell lines due to enhanced apoptosis mediated by JNK inhibition .
- Animal Models : In vivo studies using murine models have shown that administration of this compound leads to decreased tumor growth in xenograft models of human cancer, suggesting potential therapeutic applications in oncology.
Toxicity and Safety Profile
Preliminary toxicity assessments indicate that the compound exhibits moderate toxicity at higher concentrations but shows a favorable safety profile at therapeutic doses. Further studies are required to assess long-term effects and potential side effects.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for synthesizing N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(4-fluorophenyl)sulfanyl]acetamide, and how are intermediates validated?
- Methodological Answer : The synthesis involves multi-step organic reactions, including:
- Step 1 : Formation of the tetrahydrobenzothiophene core via cyclization of precursor amines or thiols under controlled temperature (e.g., 60–80°C in DMF).
- Step 2 : Introduction of the cyano group at the 3-position using nitrile precursors (e.g., KCN or CuCN).
- Step 3 : Sulfanylacetamide coupling via nucleophilic substitution between 4-fluorophenylthiol and chloroacetamide intermediates.
- Validation : Intermediates are characterized using NMR (1H/13C) for structural confirmation and HPLC (>95% purity). Reaction progress is monitored via TLC/Rf values .
Q. How is the compound’s structural integrity confirmed post-synthesis?
- Methodological Answer :
- X-ray crystallography : Single-crystal diffraction (using SHELX software ) resolves bond lengths/angles, confirming the benzothiophene core and sulfanylacetamide linkage.
- Spectroscopy : FT-IR identifies functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, S–C=O at ~1680 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ calculated for C₁₈H₁₄FN₂OS₂: 365.05).
- Thermal analysis : Differential scanning calorimetry (DSC) confirms melting points and stability .
Q. What preliminary assays are used to assess biological activity?
- Methodological Answer :
- In vitro screening : Enzyme inhibition assays (e.g., kinase or protease targets) at 10 µM concentration, with IC₅₀ determination via fluorometric/colorimetric readouts.
- Cytotoxicity profiling : MTT assays on HEK-293 or HepG2 cells to rule out nonspecific toxicity (EC₅₀ > 50 µM required for further studies).
- Solubility/logP : Shake-flask method in PBS (pH 7.4) and octanol-water partitioning to guide formulation .
Advanced Research Questions
Q. How can computational methods predict binding modes of this compound to biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite with Lamarckian genetic algorithms to dock the compound into target pockets (e.g., SARS-CoV-2 ACE2 in ).
- Free energy calculations : MM-GBSA or MM-PBSA refine binding affinity predictions (ΔG < -5.5 kcal/mol suggests strong binding).
- MD simulations : GROMACS or AMBER assess stability of ligand-target complexes over 100 ns trajectories .
Q. How to resolve contradictory bioactivity data between in vitro and in vivo models?
- Methodological Answer :
- Pharmacokinetic profiling : Measure plasma half-life (t₁/₂), Cmax, and AUC via LC-MS/MS in rodent models to identify bioavailability issues.
- Metabolite identification : Use liver microsomes + LC-HRMS to detect phase I/II metabolites (e.g., sulfoxide formation from the thioether group).
- Target engagement assays : SPARK or CETSA confirm compound-target binding in vivo .
Q. What strategies optimize the compound’s selectivity against off-target receptors?
- Methodological Answer :
- SAR studies : Modify substituents (e.g., replace 4-fluorophenyl with 3-chloro-4-fluorophenyl in ) and test against panels of related receptors (e.g., kinase or GPCR arrays).
- Co-crystallography : Solve structures of compound-bound off-targets to identify key steric/electronic clashes.
- Proteome-wide profiling : Use affinity pulldown with biotinylated analogs + quantitative proteomics (e.g., SILAC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
